molecular formula C18H16N4O3S B11619411 N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11619411
M. Wt: 368.4 g/mol
InChI Key: WEDLGHACUUQLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a dibenzofuran core, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Triazole Formation: The triazole ring can be synthesized via a cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne.

    Thioether Formation: The sulfanylacetamide moiety can be introduced through a nucleophilic substitution reaction where a thiol reacts with a haloacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the dibenzofuran ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or amines.

    Substitution: Various substituted dibenzofuran or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests possible antifungal or antibacterial properties, while the dibenzofuran core could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The combination of the dibenzofuran and triazole moieties may confer unique pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring might inhibit certain enzymes, while the dibenzofuran core could intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the specific combination of its functional groups. The methoxy group on the dibenzofuran ring, the triazole ring, and the sulfanylacetamide moiety together confer distinct chemical and biological properties that are not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N4O3S/c1-22-10-19-21-18(22)26-9-17(23)20-13-8-15-12(7-16(13)24-2)11-5-3-4-6-14(11)25-15/h3-8,10H,9H2,1-2H3,(H,20,23)

InChI Key

WEDLGHACUUQLAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.